RORγt Inverse Agonist 3, also known as JNJ-61803534, is a selective and potent inhibitor of the retinoic acid-related orphan receptor gamma t. This receptor plays a crucial role in immune system regulation, particularly in the differentiation and expansion of T helper 17 cells and the production of interleukin-17. The modulation of RORγt activity has significant implications for treating autoimmune diseases due to its involvement in the IL-23/IL-17 signaling pathway, which is crucial in conditions like psoriasis and psoriatic arthritis .
This compound is classified as a small molecule pharmaceutical agent targeting nuclear receptors. It belongs to a broader category of RORγt inverse agonists, which are designed to inhibit the receptor's transcriptional activity. The development of RORγt inhibitors has been driven by the need for new therapeutic strategies in managing autoimmune and inflammatory diseases .
The synthesis of RORγt Inverse Agonist 3 typically involves several steps of organic synthesis, starting from a lead compound identified through high-throughput screening. The process includes:
The specific synthetic route for JNJ-61803534 has not been disclosed in detail but generally follows these principles .
The molecular formula for RORγt Inverse Agonist 3 is C26H33NO5S, with a molecular weight of approximately 469.62 g/mol. The compound's structure features a tricyclic framework that is essential for its binding affinity to the RORγt ligand-binding domain. Key structural components include:
Crystallographic studies have provided insights into the binding conformation within the receptor's active site, revealing critical interactions that stabilize the inverse agonist conformation .
RORγt Inverse Agonist 3 undergoes specific chemical interactions upon binding to RORγt, leading to its inverse agonistic effect. The key reactions include:
These interactions effectively reduce the transcriptional activity of RORγt, thereby modulating immune responses .
The mechanism by which RORγt Inverse Agonist 3 exerts its effects involves several steps:
RORγt Inverse Agonist 3 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for clinical use in treating autoimmune disorders .
The primary application of RORγt Inverse Agonist 3 lies in its potential therapeutic role in managing autoimmune diseases such as:
Additionally, ongoing research aims to explore its utility in other inflammatory conditions where Th17 cells play a pivotal role .
Retinoic acid receptor-related orphan receptor gamma-t (RORγt) is a master transcription factor encoded by the RORC gene. It governs the differentiation and function of T helper 17 (Th17) cells, a distinct CD4⁺ T cell subset critical for mucosal immunity and inflammatory responses [1] [6]. During Th17 differentiation, cytokines like IL-6, TGF-β, and IL-1β activate STAT3 and induce RORγt expression. RORγt then binds to ROR response elements (ROREs) in target gene promoters, driving transcription of IL-17A, IL-17F, IL-22, and GM-CSF [6] [9]. Structurally, RORγt contains a DNA-binding domain (DBD) and a ligand-binding domain (LBD). The LBD’s conformational flexibility allows small molecules to modulate its interaction with coactivators (e.g., SRC-1/2) or corepressors (e.g., NCOR1) [7] [8].
| Molecule | Function | Role in Immunity |
|---|---|---|
| IL-17A/F | Pro-inflammatory cytokines | Neutrophil recruitment, antimicrobial defense |
| IL-22 | Epithelial cell activator | Barrier integrity, tissue repair |
| GM-CSF | Myeloid cell activator | Macrophage differentiation, inflammation |
| CCL20 | Chemokine | Leukocyte trafficking to inflamed tissues |
| Lgals3 (Galectin-3) | Lectin family protein | Macrophage recruitment in autoimmunity [9] |
The IL-23/IL-17 axis is a central driver of autoimmune pathogenesis. IL-23, produced by dendritic cells, stabilizes Th17 cells and amplifies their production of IL-17 cytokines [3] [6]. In autoimmune settings, dysregulated IL-23 signaling sustains pathogenic Th17 responses, leading to excessive IL-17 release. This cytokine binds to IL-17 receptors on stromal cells (e.g., keratinocytes, fibroblasts), triggering:
| Disease | Key Cytokines | RORγt-Dependent Mechanisms |
|---|---|---|
| Psoriasis | IL-17A, IL-23, TNF-α | Keratinocyte activation, neutrophil infiltration [10] |
| Multiple Sclerosis (EAE) | IL-17, GM-CSF, CCL20 | Blood-brain barrier disruption, CNS inflammation [9] |
| Inflammatory Bowel Disease | IL-17F, IL-22, IL-23 | Intestinal epithelial damage, granuloma formation [3] |
| Ankylosing Spondylitis | IL-17A, IL-23 | Osteoclast activation, bone erosion |
Targeting RORγt offers advantages over broad cytokine inhibition:
| Compound | Chemical Class | Key Actions |
|---|---|---|
| VTP-43742 / VTP-23 | Sulfonamide | Suppresses IL-17 in Th17 cells; enhances cholesterol biosynthesis in TNBC [1] |
| TAK-828F | Benzoxazole | Potent IL-17 inhibition; advanced to autoimmune clinical trials [1] [2] |
| XY018 | Natural derivative | Strong tumor growth suppression; modest cytokine reduction [1] |
| SR2211 | Digoxin analog | Selective RORγt inhibition; suppresses EAE [7] |
| GSK805 | Synthetic ligand | Inhibits RORγt-coactivator interaction; antitumor effects [1] |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5